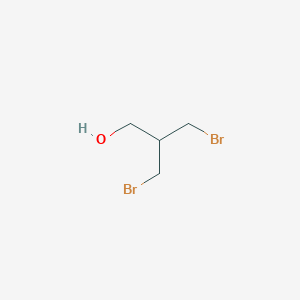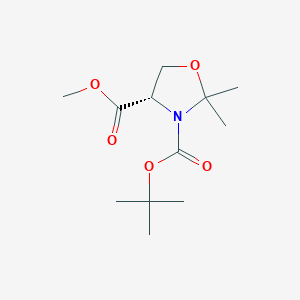
PIPES 1.5 钠盐
描述
Synthesis Analysis
The synthesis of piperazine salts involves chemical reactions with various acids, as demonstrated in the synthesis of organic salts of piperazine with p-toluenesulfonic acid and chloroacetic acid, which were structurally characterized and showed distinct hydrogen-bonding motifs (Hawes et al., 2014). Similarly, a supramolecular sodium N,N-piperazinebis(methylenephosphonate) was synthesized by reacting N,N-piperazine bis(methylenephosphonic acid) with NaOH (Huang Kun, 2004).
Molecular Structure Analysis
The molecular structure of piperazine salts shows a range of hydrogen-bonding patterns. For instance, the crystal structure of piperazine-1,4-diium bis(4-aminobenzenesulfonate) reveals a chair conformation of the piperazine ring and a three-dimensional framework formed by hydrogen bonds (Kumar et al., 2015).
Chemical Reactions and Properties
Chemical properties of piperazine salts can be diverse. For example, a study on 1,4-Piperazinediethanesulfonic acid (PIPES) determined its valence at physiological pH, providing insight into its behavior in biological reactions (Hatae et al., 1994). Another study involving the synthesis of piperazine derivatives with aromatic carboxylic acids displayed different supramolecular assemblies and properties (Prasad et al., 2022).
Physical Properties Analysis
Physical properties such as vibrational spectra and structural parameters of piperazine salts have been analyzed using techniques like FTIR and FT-Raman. The study of 4-(2-Hydroxyethyl) piperazine-1-ethanesulfonic acid provided comprehensive insights into its physical characteristics (Kumar et al., 2016).
Chemical Properties Analysis
The chemical properties of piperazine salts include their reactivity and interaction with other compounds. For instance, hydrous salts constructed using 1-aminoethylidenediphosphonic acid and piperazine illustrated reversible structural transformations in humid environments (Tian et al., 2016).
科学研究应用
细胞培养
PIPES 1.5 钠盐在细胞培养应用中被广泛使用,因为它的 pKa 接近生理 pH,这对维持细胞稳态至关重要 . 它有助于在细胞培养过程中最大程度地减少 pH 变化,这些变化会影响细胞生长和分化。
生物化学缓冲
作为一种两性离子缓冲剂,PIPES 1.5 钠盐常用于生物化学测定中以维持溶液的 pH 值,尤其是在处理对 pH 值变化敏感的酶或蛋白质时 . 它的缓冲范围在 pH 6.1 到 7.5 之间特别有效 .
分子生物学
在分子生物学中,PIPES 用作制备核酸样品以及在各种聚合酶链式反应 (PCR) 中的缓冲剂,在这些反应中,稳定的 pH 值对于 DNA 修饰酶的活性是必需的 .
电泳
PIPES 1.5 钠盐用作电泳缓冲剂,可确保在电场下分离生物分子(如蛋白质和核酸)过程中保持一致的 pH 值 . 这是准确分析生物分子大小和电荷的必要条件。
免疫组织化学
在免疫组织化学中,PIPES 用于缓冲染色溶液和洗涤缓冲液。 这有助于在组织切片中通过抗体检测蛋白时保持组织形态和抗原性 .
神经科学研究
作用机制
Target of Action
Instead, it is used as a buffering agent in biochemistry and molecular biology . Its primary role is to maintain a stable pH in a biological system, which is crucial for many biochemical reactions.
Mode of Action
As a buffering agent, PIPES sesquisodium salt works by absorbing or releasing protons (H+ ions) to resist changes in pH. It has a pKa near the physiological pH, making it useful in cell culture work .
Result of Action
The primary result of PIPES sesquisodium salt’s action is the maintenance of a stable pH in the system where it is used. This stability is crucial for the proper functioning of many biological and biochemical processes, including enzymatic reactions, protein folding, and cell culture growth .
Action Environment
The efficacy and stability of PIPES sesquisodium salt can be influenced by environmental factors such as temperature and the presence of other ions. It has an effective buffering range of 6.1 - 7.5 . It is also important to note that PIPES sesquisodium salt is not very water-soluble but will solubilize in 0.5 M NaOH .
生化分析
Biochemical Properties
PIPES sesquisodium salt plays a crucial role in biochemical reactions. It is predominantly used as a buffering agent in biochemistry . It has a pKa near the physiological pH, making it useful in cell culture work . It is soluble in water and has a pH range of 6.1-7.5
Cellular Effects
The effects of PIPES sesquisodium salt on various types of cells and cellular processes are primarily related to its role as a buffer. It helps maintain a stable pH environment, which is critical for many cellular processes
Molecular Mechanism
The molecular mechanism of action of PIPES sesquisodium salt is primarily related to its buffering capacity. It helps maintain a stable pH environment, which is critical for many biochemical reactions
Temporal Effects in Laboratory Settings
It is known that PIPES sesquisodium salt is a stable compound with a melting point of 300°C .
属性
IUPAC Name |
trisodium;2-[4-(2-sulfoethyl)piperazin-1-yl]ethanesulfonate;2-[4-(2-sulfonatoethyl)piperazin-1-yl]ethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H18N2O6S2.3Na/c2*11-17(12,13)7-5-9-1-2-10(4-3-9)6-8-18(14,15)16;;;/h2*1-8H2,(H,11,12,13)(H,14,15,16);;;/q;;3*+1/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPDACHMSOMILQI-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCS(=O)(=O)O)CCS(=O)(=O)[O-].C1CN(CCN1CCS(=O)(=O)[O-])CCS(=O)(=O)[O-].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H33N4Na3O12S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50142888 | |
| Record name | 1,4-Piperazinediethanesulfonic acid, sodium salt (2:3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50142888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
670.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
100037-69-2 | |
| Record name | 1,4-Piperazinediethanesulfonic acid, sodium salt (2:3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100037692 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Piperazinediethanesulfonic acid, sodium salt (2:3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50142888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Piperazinediethanesulfonic acid, sodium salt (2:3) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.802 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[[(2R,3R,4S,5R,6S)-3,5-diacetyloxy-6-[(2S,3R,4S,5R,6R)-2,3,5-triacetyloxy-6-(acetyloxymethyl)oxan-4-yl]oxy-4-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]oxan-2-yl]methyl acetate](/img/structure/B28186.png)


